molecular formula C10H7N4NaO3S B218284 CID 23665639 CAS No. 102209-75-6

CID 23665639

Cat. No.: B218284
CAS No.: 102209-75-6
M. Wt: 286.24 g/mol
InChI Key: OMJBLZMKGVWHQP-MPXWGJQKSA-M
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Description

“Sodium;(5R,6E)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate” is a complex organic compound . It is related to the family of olivanic acids .


Synthesis Analysis

The synthesis of this compound involves the use of 4-Allylazetidin-2-one, prepared from penta-1,4-diene and chlorosulphonyl isocyanate. This has been used to synthesise the parent 7-oxo-1-azabicyclo[3.2.0] hept-2-ene-2-carboxylate system of the naturally occurring olivanic acids, using an intramolecular Witting reaction to construct the 2,3-double bond .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves a bicyclic system . It is related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include an intramolecular Witting reaction to construct the 2,3-double bond . Other reactions may involve cyclisation of ketones derived from the 4-allyl grouping .

Future Directions

Future research could focus on further elucidating the synthesis, properties, and potential applications of this compound. Given its relation to the family of olivanic acids and tropane alkaloids , it could have interesting biological activities worth exploring.

Properties

IUPAC Name

sodium;(5R,6E)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3S.Na/c1-13-3-5(11-12-13)2-6-8(15)14-7(10(16)17)4-18-9(6)14;/h2-4,9H,1H3,(H,16,17);/q;+1/p-1/b6-2+;/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJBLZMKGVWHQP-MPXWGJQKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C=C2C3N(C2=O)C(=CS3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=N1)/C=C\2/[C@@H]3N(C2=O)C(=CS3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N4NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102209-75-6
Record name C6-(N1-Methyl-1,2,3-trazolylmethylene)penem
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102209756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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